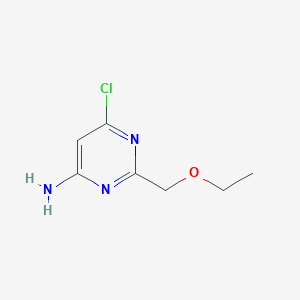
6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various raw materials. For instance, one method involved the use of α-methoxy methylenebezofuran-2 (3 H)-ketone and 4,6-dichloropyrimidine as raw materials .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 187.63 . Other specific physical and chemical properties such as boiling point and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed new thiazolo[5,4-d]pyrimidines with significant molluscicidal properties through a facile ring closure of related compounds, indicating the versatility of pyrimidine derivatives in synthesizing compounds with specific biological activities (El-bayouki & Basyouni, 1988). Similarly, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various derivatives showcases the chemical reactivity of pyrimidine compounds, highlighting their significance in the development of new chemical entities (Botta et al., 1985).
Corrosion Inhibition
Pyrimidine derivatives have been studied for their inhibitory action against the corrosion of mild steel in acidic mediums. Notably, new pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have shown potential as efficient organic inhibitors, offering insights into the development of corrosion inhibitors for industrial applications (Yadav et al., 2015).
Antimicrobial and Antifungal Activities
The exploration of pyrimidine derivatives for antimicrobial and antifungal applications is another significant area of research. Certain pyrimidine derivatives have demonstrated promising results against various types of fungi, such as Aspergillus terreus and Aspergillus niger, suggesting their potential development into useful antifungal agents (Jafar et al., 2017). This area of research is crucial for developing new therapeutic agents to combat fungal infections.
Environmental Applications
The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger highlights the environmental applications of studying pyrimidine derivatives. Understanding the microbial transformation of such compounds can lead to better management of agricultural chemicals and their environmental impact (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
6-chloro-2-(ethoxymethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRSRIWHXVCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3120-40-9 |
Source


|
| Record name | 6-chloro-2-(ethoxymethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)

![1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide](/img/structure/B2657851.png)
![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2657854.png)

![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2657858.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)
